N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide -

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide

Catalog Number: EVT-6122333
CAS Number:
Molecular Formula: C22H18F3N3O5
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

Compound Description: SRVIC30 is a nicotinamide derivative investigated for its antimetastatic effects in murine melanoma models []. Topical administration of SRVIC30 in a subcutaneous melanoma model demonstrated significant anti-cancer properties, including increased tumor cell apoptosis, enhanced peroxidase antioxidant enzyme activity, and deposition of collagen fibers in the tumor microenvironment [].

Relevance: Although structurally distinct from the target compound, SRVIC30 shares the presence of a trifluoromethyl (-CF3) group on a phenyl ring. Both compounds also exhibit biological activity related to cancer, with SRVIC30 demonstrating antimetastatic and antitumor effects []. This suggests a potential relationship in their mechanisms of action or target pathways.

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one and 3-methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

Compound Description: These two substituted pyrazole derivatives are structurally similar, differing only in the substituents on one of the outer phenyl rings (NO2 and CF3) []. They both exist in the hydrazinylidene tautomeric form and exhibit planarity in their molecular units [].

Relevance: The 3-methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one derivative specifically shares the trifluoromethyl (-CF3) substituent on a phenyl ring with N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide []. This structural similarity, despite belonging to different compound classes, highlights the prevalence of the -CF3 group in various bioactive molecules.

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide (3)

Compound Description: This compound is a novel phenoxypropanamide derivative synthesized from uracil derivatives and phenoxy carboxylic acid []. It exhibited potent herbicidal activity against dicotyledonous weeds, particularly Amaranthus spinosus and Chenopodium album L., at a dosage of 75 g a.i./ha [].

Relevance: Similar to N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide, compound 3 features a trifluoromethyl (-CF3) group attached to a pyrimidine ring []. This shared structural element, despite being part of different core structures, suggests the potential for similar physicochemical properties or interactions with biological targets.

1-(2,6-dichloro-4-trifluoromethyl-phenyl)-5-(3-methoxy-benzylamino)-4-trifluoromethanesulfinyl-1H-pyrazole-3-carbonitrile

Compound Description: This compound is a trifluoromethanesulfinyl-1H-pyrazole-3-carbonitrile derivative []. The paper primarily focuses on its crystal structure analysis, which revealed a triclinic crystal system and the presence of intramolecular hydrogen bonds [].

Relevance: Both this compound and N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide contain a trifluoromethyl (-CF3) group attached to a phenyl ring []. Despite the structural differences, this shared element indicates potential similarities in their synthesis strategies or physicochemical characteristics.

Compound Description: This series of compounds represents novel imide derivatives designed and synthesized from uracil compounds []. These compounds demonstrated good herbicidal activity, with compounds 9a, 9b, 9c, 9f, 9g, and 9h exhibiting over 90% inhibition against dicotyledon weeds like Abutilon theophrasti Medic and Amaranthus spinosus at a dosage of 75 g/hm2 in post-emergence treatment [].

Relevance: The N-[2,4-disubstituted-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)-phenyl]imides and N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide both possess a trifluoromethyl (-CF3) group attached to a pyrimidine ring system []. This common structural feature suggests the potential for shared mechanisms of action or similar biological activities.

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL/SRC/p38 kinase inhibitor with oral bioavailability []. It showed significant efficacy in inhibiting the proliferation of chronic myeloid leukemia (CML) cell lines and suppressing tumor growth in a xenograft mouse model [].

Relevance: CHMFL-ABL-053 shares the 3-(trifluoromethyl)benzamido structural motif with N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide []. Despite differences in their core structures, this similarity highlights the relevance of this particular substituent in the context of biological activity, potentially influencing the compounds' interactions with target proteins.

Properties

Product Name

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

Molecular Formula

C22H18F3N3O5

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C22H18F3N3O5/c23-22(24,25)15-4-5-18(27-8-10-32-11-9-27)17(13-15)26-21(29)20-7-6-19(33-20)14-2-1-3-16(12-14)28(30)31/h1-7,12-13H,8-11H2,(H,26,29)

InChI Key

LXSXFHNTPZVYNR-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.